molecular formula C11H16O2 B160115 4-(1-Hydroxy-3-methylbutyl)phenol CAS No. 1805-60-3

4-(1-Hydroxy-3-methylbutyl)phenol

Cat. No.: B160115
CAS No.: 1805-60-3
M. Wt: 180.24 g/mol
InChI Key: JTWGVWIVAIFTQG-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-3-methylbutyl)phenol is a phenolic compound characterized by a hydroxyl group (-OH) attached to the para position of a benzene ring and a branched alkyl chain substituted with a secondary hydroxyl group. The compound’s molecular formula is inferred to be C11H16O2 (based on for a positional isomer), with a molecular weight of ~180.25 g/mol.

Properties

CAS No.

1805-60-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(1-hydroxy-3-methylbutyl)phenol

InChI

InChI=1S/C11H16O2/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11-13H,7H2,1-2H3

InChI Key

JTWGVWIVAIFTQG-UHFFFAOYSA-N

SMILES

CC(C)CC(C1=CC=C(C=C1)O)O

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)O)O

Synonyms

alpha-iso-butyl-p-hydroxybenzyl alcohol
alpha-isobutyl-4-hydroxybenzyl alcohol
alpha-isobutyl-para-hydroxybenzyl alcohol
T 108
T-108

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
This compound C11H16O2 180.25 Two hydroxyl groups, moderate polarity Antimicrobial agents, flavor chemistry
4-(3-Hydroxy-3-methylbutyl)phenol C11H16O2 180.25 Positional isomer, reduced steric hindrance Natural product biosynthesis
4-(1-Methylpropyl)phenol C10H14O 150.22 Branched alkyl, no hydroxyl on chain Flavor compounds
4-(1,1,3,3-Tetramethylbutyl)phenol C14H22O 206.33 High lipophilicity, bulky substituent Surfactants, stabilizers
4-(Methylamino)phenol Sulfate C7H9NO2S 187.22 Water-soluble, reactive Photographic developers

Key Research Findings

  • Antimicrobial Activity: Phenolic compounds with hydroxyl groups on alkyl chains (e.g., this compound) may outperform non-hydroxylated analogs due to enhanced membrane interaction and solubility .
  • Structural Stability: Hydrogen-bonding networks (e.g., in Schiff base derivatives) improve thermal stability, whereas alkylphenols without polar groups are more volatile .
  • Natural Occurrence: Alkylphenols like 4-(1-Methylpropyl)phenol are detected in fragrant rice, linking their structural simplicity to volatility and aroma contribution .

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